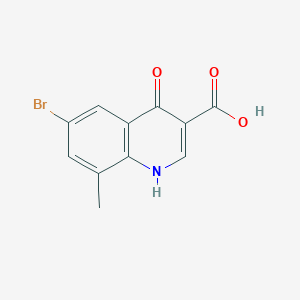

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

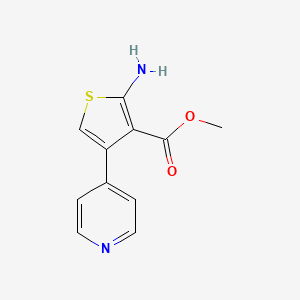

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a compound that has not been directly described in the provided papers. However, related compounds have been synthesized and studied for their potential applications in various fields, including photolabile protecting groups for carboxylic acids and intermediates in the synthesis of anti-cancer drugs .

Synthesis Analysis

The synthesis of related brominated hydroxyquinoline compounds involves the use of bromine or N-bromosuccinimide as a brominating agent. For instance, 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for use as a photolabile protecting group, showing greater single-photon quantum efficiency than other caging groups . Another synthesis pathway described the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, starting from 2-amino-5-methylbenzoic acid and proceeding through several steps including oxidation and bromination to yield the final product .

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines is characterized by the presence of a bromine atom and a hydroxy group attached to the quinoline ring system. The exact position of these substituents can significantly influence the reactivity and properties of the compound. For example, the position of the bromine atom in BHQ makes it a suitable photolabile protecting group .

Chemical Reactions Analysis

Brominated hydroxyquinolines participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can be involved in further substitution reactions, while the hydroxy group can act as a leaving group or be protected/unprotected depending on the synthetic requirements. The reactivity of these compounds under bromination conditions has been studied, with findings showing that different substituents on the quinoline ring lead to distinct bromination patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated hydroxyquinolines are influenced by their molecular structure. These compounds generally have increased solubility compared to their non-brominated counterparts and exhibit low fluorescence, which is advantageous for certain applications like in vivo photolysis . The presence of a bromine atom also affects the compound's reactivity, making it suitable for further chemical transformations, as seen in the synthesis of anti-cancer drug intermediates .

Applications De Recherche Scientifique

Photolabile Protecting Group

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (BHQ) has been identified as an effective photolabile protecting group for carboxylic acids. BHQ exhibits a higher single photon quantum efficiency compared to other photolabile groups like DMNB and Bhc. Its sensitivity to multiphoton-induced photolysis makes it useful for in vivo applications. BHQ's increased solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis and Bromination

The compound plays a role in the synthesis and bromination of quinoline derivatives. 8-Methylquinoline-5-carboxylic acid, for instance, can be obtained through reactions involving 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. This includes processes like the Skraup reaction and the Rosenmund-von Braun reaction, highlighting its utility in chemical synthesis (Gracheva & Tochilkin, 1980).

Chemical Properties and Reactions

The compound is involved in various chemical reactions, like the transformation of 6-bromo-2-methylquinoline-5,8-dione to 7-alkylamino compounds. The synthesis routes and the mechanism for regioselectivity in these reactions are significant for understanding and applying this compound in chemical research (Choi & Chi, 2004).

Synthesis of Bifunctional Derivatives

The compound is used in the synthesis of bifunctional derivatives of quinoline acids, which are important for the development of various organic compounds. These derivatives have applications in different fields of chemistry and biochemistry (Gracheva, Kovel'man & Tochilkin, 1982).

Mass Spectrometry

In mass spectrometry, derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid can be used to study the gas-phase reactions of bisubstituted isoquinolines, which are important for the development of drugs like prolylhydroxylase inhibitors (Thevis, Kohler, Schlörer & Schänzer, 2008).

Propriétés

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAKWUOQYYHCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398092 |

Source

|

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

CAS RN |

67643-46-3 |

Source

|

| Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)